1-Iodo-3,5-dimethylbenzene
Overview
Description
Synthesis Analysis
The synthesis of sterically crowded benzenes, including compounds related to 1-iodo-3,5-dimethylbenzene, involves the sequential reaction of halogenated benzene derivatives with Grignard reagents, followed by the addition of elemental iodine. A study by Shah et al. (2003) highlighted the preparation of bulky diiodo tetraarylbenzenes, showcasing the methodology that could be applied for synthesizing derivatives like 1-iodo-3,5-dimethylbenzene (Shah et al., 2003).
Molecular Structure Analysis
The molecular structure of derivatives similar to 1-iodo-3,5-dimethylbenzene has been explored through X-ray crystallography, revealing interesting distortions and steric pressures in the benzene ring. For example, in the study by Kitamura et al. (2004), the synthesis and structural analysis of 1,4-bis(2-iodo-4,5-dimethylphenyl)-1,3-butadiyne offered insights into the spatial arrangement and bond lengths that could be expected in 1-iodo-3,5-dimethylbenzene derivatives (Kitamura et al., 2004).
Chemical Reactions and Properties
1-Iodo-3,5-dimethylbenzene undergoes various chemical reactions, exploiting the reactivity of the iodine atom. For instance, the iodination of aromatic compounds has been extensively studied, with diiodo derivatives acting as intermediates or reactants in the formation of more complex molecules. Chaikovskii et al. (2007) discussed the efficiency of 1,3-diiodo-5,5-dimethylhydantoin for iodinating alkylbenzenes, demonstrating the potential reactivity of iodobenzenes in electrophilic substitution reactions (Chaikovskii et al., 2007).
Physical Properties Analysis
The physical properties of 1-iodo-3,5-dimethylbenzene, such as melting point, boiling point, and solubility, can be inferred from studies on similar compounds. The structural analysis of liquid 1,4-dimethylbenzene by Drozdowski (2006) provides valuable information on the molecular arrangements and interactions that could be expected in 1-iodo-3,5-dimethylbenzene, influencing its physical state and behavior (Drozdowski, 2006).
Chemical Properties Analysis
The chemical properties of 1-iodo-3,5-dimethylbenzene, such as reactivity patterns and stability, are shaped by its molecular structure. The presence of the iodine atom makes it a valuable compound for nucleophilic substitution reactions, contributing to its wide use in organic synthesis. Studies on the catalytic roles of iodobenzenes in synthesis reactions, as illustrated by Ngatimin et al. (2013), shed light on the versatility of 1-iodo-3,5-dimethylbenzene in facilitating complex chemical transformations (Ngatimin et al., 2013).
Scientific Research Applications
Thermochemical Properties : A study investigated the thermochemical properties of various halogen-substituted methylbenzenes, including 1-Iodo-3,5-dimethylbenzene. The research focused on experimental vapor pressures, vaporization, fusion, sublimation enthalpies, and gas-phase enthalpies of formation, using quantum-chemical methods and group-additivity procedures (Verevkin et al., 2015).
Synthesis of Organic Compounds : Research on the preparation of various organic compounds revealed the creation of 2-phenyl-2-iodo-5,6-dimethyl-1,3-dihydro-2-telluraindene, suggesting the use of 1-Iodo-3,5-dimethylbenzene in complex organic syntheses (Al-Rubaie, 1990).
Oxidation and Ignition Studies : A study on the kinetics of 1,2-Dimethylbenzene oxidation and ignition involved detailed chemical kinetic modeling and experimental data, providing insights into the behavior of similar compounds under various conditions (Gaïl et al., 2008).
Crystal Structure Analysis : The synthesis and crystal structure of various phenyleneethynylene derivatives were studied, which included compounds related to 1-Iodo-3,5-dimethylbenzene. This research contributes to the understanding of molecular electronics and optical properties (Kitamura et al., 2004).
Palladium-Catalyzed Carbonylation : The palladium-catalyzed carbonylation of related compounds, including 1-iodo-2-phenylthiomethyl-4,6-dimethoxybenzene, has been explored for synthesizing the orsellinic acid moiety of macrolides, indicating potential applications in macrolide synthesis (Takahashi et al., 1980).
Direct Iodination : Research on the direct iodination of polyalkylbenzenes, including compounds similar to 1-Iodo-3,5-dimethylbenzene, demonstrates its potential in the preparation of mono-iodinated products for various applications (Suzuki et al., 1966).
Radioactive Labeling : A study synthesized iodine-131 labeled compounds for potential use in nuclear medicine, indicating the applicability of iodine-substituted compounds in medical imaging (Braun et al., 1977).
properties
IUPAC Name |
1-iodo-3,5-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9I/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMKEENUYIUKKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90176985 | |
Record name | Benzene, 1-iodo-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Iodo-3,5-dimethylbenzene | |
CAS RN |
22445-41-6 | |
Record name | Benzene, 1-iodo-3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022445416 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-iodo-3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90176985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Iodo-m-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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